N-(2-imidazol-1-ylethyl)-5-[1-(1H-pyrazole-5-carbonyl)pyrrolidin-2-yl]thiophene-2-carboxamide
Description
N-(2-imidazol-1-ylethyl)-5-[1-(1H-pyrazole-5-carbonyl)pyrrolidin-2-yl]thiophene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines imidazole, pyrazole, pyrrolidine, and thiophene moieties, making it an interesting subject for research in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-(2-imidazol-1-ylethyl)-5-[1-(1H-pyrazole-5-carbonyl)pyrrolidin-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2S/c25-17(20-8-11-23-10-7-19-12-23)16-4-3-15(27-16)14-2-1-9-24(14)18(26)13-5-6-21-22-13/h3-7,10,12,14H,1-2,8-9,11H2,(H,20,25)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUSNZMJMIQIRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=NN2)C3=CC=C(S3)C(=O)NCCN4C=CN=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-imidazol-1-ylethyl)-5-[1-(1H-pyrazole-5-carbonyl)pyrrolidin-2-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of individual components, such as imidazole, pyrazole, pyrrolidine, and thiophene derivatives. These components are then coupled through various reactions, including amide bond formation, cyclization, and functional group modifications. Common reagents used in these reactions include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide), as well as catalysts like palladium and copper.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes using continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. The choice of solvents, temperature, and reaction time are critical factors in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(2-imidazol-1-ylethyl)-5-[1-(1H-pyrazole-5-carbonyl)pyrrolidin-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various substituents, such as halogens, alkyl groups, or aryl groups.
Scientific Research Applications
N-(2-imidazol-1-ylethyl)-5-[1-(1H-pyrazole-5-carbonyl)pyrrolidin-2-yl]thiophene-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(2-imidazol-1-ylethyl)-5-[1-(1H-pyrazole-5-carbonyl)pyrrolidin-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and affecting cellular processes. For example, it could inhibit enzyme activity by occupying the active site or alter receptor signaling by binding to allosteric sites. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-imidazol-1-ylethyl)-5-[1-(1H-pyrazole-5-carbonyl)pyrrolidin-2-yl]thiophene-2-carboxamide
- 2-(1-methyl-1H-imidazol-2-ylsulfanyl)-N-tetradecyl-acetamide
Uniqueness
This compound stands out due to its combination of imidazole, pyrazole, pyrrolidine, and thiophene moieties This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
